N-cyclobutyl-5-methylpyrimidin-2-amine
Description
N-cyclobutyl-5-methylpyrimidin-2-amine is a pyrimidine derivative featuring a cyclobutyl group attached to the amine at position 2 and a methyl substituent at position 5 of the heteroaromatic ring. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications, particularly as kinase inhibitors or intermediates in organic synthesis. The methyl group at position 5 likely enhances lipophilicity, improving membrane permeability, while the cyclobutyl substituent balances steric bulk and conformational flexibility compared to larger cycloalkyl groups .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-cyclobutyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-7-5-10-9(11-6-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
BPKABFIUHGGTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-methylpyrimidin-2-amine typically involves the condensation of substituted guanidines with enones. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
N-cyclobutyl-5-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antitrypanosomal and antiplasmodial activities.
Pharmaceuticals: The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of various therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 2-aminopyrimidine have been shown to inhibit enzymes like JAK2, which is involved in various signaling pathways . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects :
- Position 5 : Methyl (target compound) provides steric stability and moderate electron-donating effects, whereas ethynyl (C≡CH) in the cyclohexyl analog enables further functionalization . Chloro substituents (e.g., 5-chloro analog) increase electrophilicity, enhancing interactions with nucleophilic residues in biological targets .
- Amine Group : Cyclobutyl offers intermediate steric bulk compared to cyclohexyl (larger, more rigid) or cyclopentyl (smaller ring strain). Ethyl and boronic ester substituents prioritize synthetic versatility over target binding .
Physicochemical Properties :
- The cyclobutyl-methyl combination likely results in a logP value between 2.0–3.0, balancing solubility and membrane permeability. In contrast, the boronic ester analog (logP ~1.5) is more hydrophilic, favoring aqueous reactivity .
- Ethynyl and chloro substituents reduce metabolic stability but enhance reactivity for covalent binding or further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
